molecular formula C8H4F3N3O2 B8251154 5-nitro-6-(trifluoromethyl)-1H-indazole

5-nitro-6-(trifluoromethyl)-1H-indazole

Cat. No.: B8251154
M. Wt: 231.13 g/mol
InChI Key: OJSUOQSOZAAODK-UHFFFAOYSA-N
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Description

5-nitro-6-(trifluoromethyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of nitro and trifluoromethyl groups in the structure of this compound imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 6-(trifluoromethyl)-1H-indazole using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the 5-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 5-nitro-6-(trifluoromethyl)-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the process. Additionally, the purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-nitro-6-(trifluoromethyl)-1H-indazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the trifluoromethyl group, leading to the formation of various oxidized derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-amino-6-(trifluoromethyl)-1H-indazole.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the trifluoromethyl group.

Scientific Research Applications

5-nitro-6-(trifluoromethyl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-nitro-6-(trifluoromethyl)-1H-indazole depends on its specific application. In biological systems, the compound may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

5-nitro-6-(trifluoromethyl)-1H-indazole can be compared with other nitro and trifluoromethyl-substituted indazoles:

    5-nitro-1H-indazole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.

    6-(trifluoromethyl)-1H-indazole:

    5-nitro-6-(trifluoromethyl)benzimidazole: A similar compound with a benzimidazole core, which may exhibit different biological activities and chemical reactivity.

The presence of both nitro and trifluoromethyl groups in this compound makes it unique, offering a combination of properties that can be exploited in various research and industrial applications.

Properties

IUPAC Name

5-nitro-6-(trifluoromethyl)-1H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F3N3O2/c9-8(10,11)5-2-6-4(3-12-13-6)1-7(5)14(15)16/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSUOQSOZAAODK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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